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Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 19-base pair (bp) deletion

polymorphism (rs70991108) in the intron-1 of the Dihydrofolate Reductase (DHFR) gene.

Dihydrofolate reductase is a crucial enzyme that catalyzes the reduction of dihydrofolate to

tetrahydrofolate, a vital step in folate metabolism, which is essential for DNA synthesis and

methylation.[1] This deletion has been the subject of extensive research due to its potential

functional consequences and associations with various health outcomes, including neural tube

defects, cancer risk, and response to antifolate drugs like methotrexate.[1][2]

Prevalence of the DHFR 19-bp Deletion Across
Diverse Populations
The frequency of the DHFR 19-bp deletion, particularly the homozygous deletion (del/del)

genotype, exhibits significant variation across different ethnic groups. This variability is a critical

consideration in genetic association studies and for the development of targeted therapies. The

table below summarizes the prevalence data from various studies.
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Population
Sample Size
(n)

Genotype
Frequencies
(%)

Allele
Frequencies
(%)

Reference

ins/ins ins/del del/del

Japanese - 11.9 40.1 48.0

Iranian (Controls) 100 - - 25.0

Irish - - - 18.0

United States

(Multi-ethnic

cohort)

2018 - - 23.0

Non-Hispanic

White
- - - -

African American - - - -

Puerto Rican - - - -

Chinese (Hong

Kong)
- 15.9 - -

Caucasians

(United

Kingdom)

- 36.1 - -

Brazilian (Control

Mothers)
184 23.0 53.0 24.0

Note: Some studies only reported the frequency of the homozygous deletion or the deletion

allele.

Functional Impact of the 19-bp Deletion
The 19-bp deletion within the first intron of the DHFR gene is considered a functional

polymorphism.[3][4] Although located in a non-coding region, this deletion has been shown to

influence DHFR mRNA expression levels.[5][6] Studies have demonstrated that individuals with

the homozygous deletion genotype (-/-) have significantly higher levels of DHFR mRNA
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compared to those with the insertion genotype (+/+).[6] This increased expression may be due

to the loss of a binding site for a transcriptional repressor. The altered expression of DHFR can,

in turn, affect the efficiency of folic acid metabolism.[4][7] Specifically, the deletion has been

associated with higher plasma concentrations of unmetabolized folic acid and lower red blood

cell folate concentrations, particularly with high folic acid intake.[4][7]

The clinical implications of this polymorphism are an active area of research. Associations have

been reported with neural tube defects, though findings are conflicting, with some studies

suggesting a protective role and others an increased risk.[2] In the context of cancer, the

deletion has been linked to an increased risk of breast cancer in multivitamin users.[6]

Furthermore, because DHFR is the primary target of the antifolate drug methotrexate,

variations in its expression can influence treatment efficacy and toxicity in diseases like

leukemia and rheumatoid arthritis.[2][8]

Experimental Protocols
The detection of the DHFR 19-bp deletion is most commonly performed using polymerase

chain reaction (PCR) based methods. A widely used and robust technique is the TaqMan

probe-based real-time PCR assay.

TaqMan Real-Time PCR for DHFR 19-bp Deletion
Genotyping
This method utilizes allele-specific fluorescently labeled probes to differentiate between the

insertion and deletion alleles.

1. DNA Extraction: Genomic DNA is isolated from whole blood or other appropriate tissue

samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini kits).[5] The quality

and concentration of the extracted DNA should be determined spectrophotometrically.

2. Primer and Probe Design:

Forward Primer: 5′-TCGCTGTGTCCCAGAACATG-3′[5][9]

Reverse Primer: 5′-AGCGCAGACCGCAAGTCTG-3′[5][9]

Insertion Allele Probe (FAM): 5′-ACC TGG GCG GGA CGC G-3′[5][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17413111/
https://pubmed.ncbi.nlm.nih.gov/19022952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://pubmed.ncbi.nlm.nih.gov/19022952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://atlasgeneticsoncology.org/gene/40303/dhfr-(dihydrofolate-reductase)
https://pubmed.ncbi.nlm.nih.gov/17413111/
https://atlasgeneticsoncology.org/gene/40303/dhfr-(dihydrofolate-reductase)
https://pmc.ncbi.nlm.nih.gov/articles/PMC2953780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://academic.oup.com/hmg/article/31/7/1151/6425951
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://academic.oup.com/hmg/article/31/7/1151/6425951
https://pmc.ncbi.nlm.nih.gov/articles/PMC4625589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2855991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deletion Allele Probe (VIC): 5′-TGG CCG ACT CCCGGCG-3′[5][7]

Note: Probes are labeled with a reporter dye (FAM or VIC) at the 5' end and a quencher dye

(e.g., TAMRA) at the 3' end.

3. PCR Reaction Mixture: A typical 20 µL reaction mixture includes:

Genomic DNA (e.g., 3 ng)[5][7]

Forward Primer (950 nmol/L)[5][7]

Reverse Primer (950 nmol/L)[5][7]

Insertion Allele Probe (250 nmol/L)[5][7]

Deletion Allele Probe (250 nmol/L)[5][7]

TaqMan Universal PCR Master Mix (2x)[5][7]

Nuclease-free water

4. Thermal Cycling Conditions: The reaction is performed in a real-time PCR system with the

following cycling conditions:

Initial Denaturation: 95°C for 10 minutes[5][7]

Cycling (50 cycles):

92°C for 15 seconds[5][7]

60°C for 1 minute[5][7]

5. Data Analysis: The real-time PCR instrument measures the fluorescence emitted by each

probe during the PCR reaction. The resulting amplification plots are used to determine the

genotype of each sample based on which probe (FAM, VIC, or both) generates a signal.

Visualizations
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Experimental Workflow for DHFR 19-bp Deletion
Genotyping
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Caption: Workflow for DHFR 19-bp deletion genotyping.
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Caption: Impact of DHFR deletion on folate metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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